Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . This compound belongs to the isothiazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-methylisothiazole-4-carboxylate with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-methylisothiazole-4-carboxylate: Lacks the methylamino group, resulting in different chemical and biological properties.
3-tert-butyl-5-(methylamino)isothiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of the ester group, affecting its reactivity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H16N2O2S |
---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2S/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3 |
InChI Key |
BTCPXNHVVRUGNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.